

# Application Note: Trace Analysis of TDI Isomers by Gas Chromatography

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## Compound of Interest

Compound Name: *Tolylene Diisocyanate (MIX OF ISOMERS)*

Cat. No.: *B1148605*

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## Abstract

Toluene diisocyanate (TDI) is a key component in the production of polyurethane polymers. Commercial TDI is typically a mixture of 2,4-TDI and 2,6-TDI isomers, and the ratio of these isomers significantly influences the mechanical properties of the final polymer.<sup>[1]</sup> Consequently, accurate and sensitive analytical methods are required for the quality control of TDI and for monitoring its presence at trace levels in various matrices, including environmental and biological samples. This application note details two primary gas chromatography (GC) based methods for the analysis of TDI isomers: direct analysis by GC with Flame Ionization Detection (FID) and a more sensitive trace analysis method involving derivatization followed by GC-Mass Spectrometry (GC-MS).

## Introduction

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For TDI analysis, GC offers the necessary resolution to separate the 2,4- and 2,6-isomers. Direct analysis is suitable for quality control of technical grade TDI, where concentrations are high.<sup>[1]</sup> However, for trace analysis in complex matrices such as air, water, or biological fluids, a derivatization step is often necessary to improve volatility, thermal stability, and detector response.<sup>[2][3][4][5][6][7]</sup> This typically involves hydrolyzing the TDI isomers to their corresponding toluene diamines (TDA), followed by acylation to form stable, electron-capturing derivatives.<sup>[2][3][4]</sup>

## Method 1: Direct Analysis of TDI Isomers by GC-FID

This method is applicable for the quality control of TDI raw material to determine the isomer ratio.

### Experimental Protocol

- Sample Preparation:
  - Accurately weigh approximately 100 mg of the TDI sample into a 10 mL volumetric flask.
  - Dissolve and dilute to the mark with toluene (an aprotic solvent is crucial as TDI is reactive with active hydrogen).[1]
  - For analysis, prepare a working solution of approximately 10 µg/mL in a suitable solvent for GC analysis.[8]
  - Transfer the final solution to a 1.5 mL glass autosampler vial.[8]
- GC-FID Conditions:
  - A summary of typical GC conditions is presented in Table 1. The use of a mid-polarity capillary column, such as one coated with OV-225, has been shown to provide excellent separation of the TDI isomers.[9][10]

### Quantitative Data

The performance of the direct GC-FID method is summarized in Table 2. The method demonstrates good accuracy for the quantification of the main TDI isomers.[1]

Table 1: GC-FID Instrumental Parameters for Direct TDI Isomer Analysis

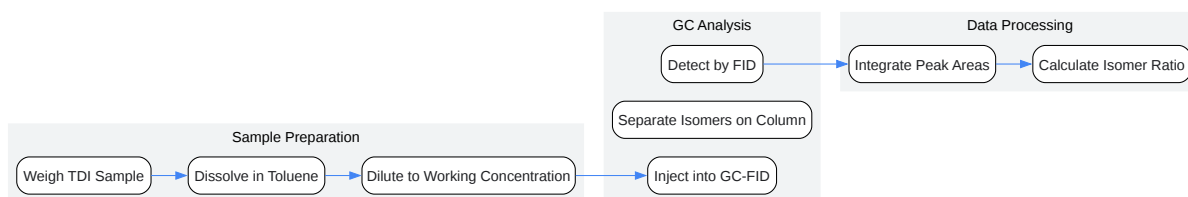
Parameter	Value	Reference
Gas Chromatograph	Agilent or similar with FID	[1]
Column	DB-17 (30 m x 0.53 mm ID) or OV-225	[1][9]
Injector Temperature	210°C	[1]
Detector Temperature	250°C	[1]
Carrier Gas	Nitrogen or Helium	[1][11]
Flow Rate	1.0 mL/min	[11]
Injection Volume	1 µL	[11]
Split Ratio	5:1	[11]
Oven Program	60°C (hold 2 min), ramp at 8°C/min to 190°C, then at 25°C/min to 230°C	[1]

Table 2: Performance of Direct GC-FID Method for TDI Isomer Analysis

Isomer	Accuracy
2,4-TDI	96%
2,6-TDI	90%

Data sourced from Mhase et al.[1]

## Workflow Diagram



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Workflow for direct analysis of TDI isomers by GC-FID.

## Method 2: Trace Analysis by Derivatization and GC-MS

This method is highly sensitive and specific, making it suitable for determining trace levels of TDI in environmental or biological matrices. The protocol involves the hydrolysis of TDI to toluene diamine (TDA), followed by derivatization with heptafluorobutyric anhydride (HFBA) or a similar reagent.<sup>[2][3][4]</sup>

### Experimental Protocol

- Sample Preparation (Urine Example):
  - Pipette 0.1 mL of urine into a hydrolysis tube.<sup>[2]</sup>
  - Add 1.5 mL of 6 M HCl containing deuterated TDA isomers as internal standards.<sup>[12]</sup>
  - Hydrolyze the sample at 100°C overnight to convert TDI-protein adducts to free TDA.<sup>[12]</sup>
  - Cool the sample and neutralize by adding 5 mL of saturated NaOH solution.<sup>[12]</sup>
  - Extract the free TDA into 2 mL of toluene by vortexing.<sup>[12]</sup>

- Centrifuge to separate the phases and transfer the toluene (upper) layer to a clean vial.
- Add 10  $\mu$ L of heptafluorobutyric anhydride (HFBA) or pentafluoropropionic anhydride (PFPA) to the toluene extract to derivatize the TDA isomers.[2][12]
- Remove excess reagent and acid by extracting with a 1 M phosphate buffer solution (pH 7.5).[12]
- The sample is now ready for GC-MS analysis.
- GC-MS Conditions:
  - A summary of typical GC-MS conditions is provided in Table 3. A non-polar or low-polarity column like a DB-5 or HP-5 is commonly used.

## Quantitative Data

This derivatization method allows for very low detection limits, making it ideal for biological monitoring and other trace analysis applications.[12]

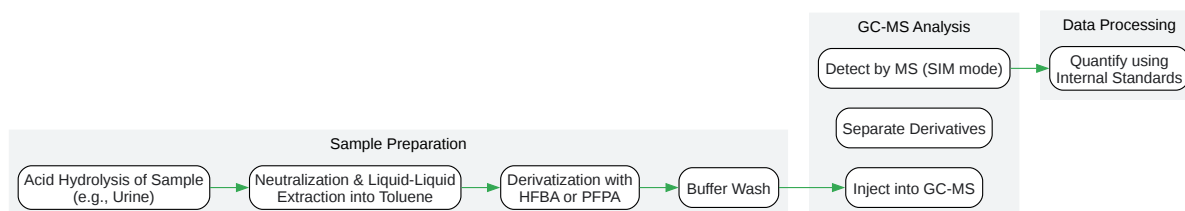
Table 3: GC-MS Instrumental Parameters for Derivatized TDA Isomer Analysis

Parameter	Value	Reference
Gas Chromatograph	Agilent or similar with Mass Spectrometer	[2][13]
Column	HP-5 or similar (30 m x 0.32 mm, 0.25 µm)	[10]
Injector Temperature	250°C	[13]
Carrier Gas	Helium	[13]
Flow Rate	1.0 mL/min	[13]
Injection Volume	1 µL	[13]
Oven Program	90°C (hold 30 min), ramp at 40°C/min to 280°C (hold 5.25 min)	[13]
MS Source	Electron Ionization (EI)	[13]
Ionization Energy	70 eV	[13]
Acquisition Mode	Selected Ion Monitoring (SIM) or Full Scan	[2][12]

Table 4: Performance of Derivatization GC-MS Method for TDA Analysis

Parameter	Value	Reference
Matrix	Human Urine or Plasma	[12]
Detection Limit	< 0.05 µg/L	[12]
Precision (RSD at 1 µg/L)	1.6% (2,6-TDA), 3.5% (2,4-TDA)	[12]

## Workflow Diagram



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Workflow for trace TDI analysis via derivatization and GC-MS.

## Conclusion

Gas chromatography provides robust and reliable methods for the analysis of TDI isomers. For quality control of bulk TDI, a direct GC-FID method offers sufficient accuracy and precision. For trace-level quantification in complex matrices, a method involving hydrolysis, derivatization, and GC-MS analysis is superior, providing excellent sensitivity and specificity. The choice of method depends on the specific application, required sensitivity, and the nature of the sample matrix.

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